MK-8033 hydrochloride
Übersicht
Beschreibung
MK-8033 hydrochloride is an orally active ATP competitive c-Met/Ron dual inhibitor . It has IC50s of 1 nM for c-Met and 7 nM for Ron . It preferentially binds to the activated kinase conformation . MK-8033 hydrochloride can be used in the research of cancers, such as breast and bladder cancers, non-small cell lung cancers (NSCLCs) .
Molecular Structure Analysis
The molecular formula of MK-8033 hydrochloride is C25H22ClN5O3S . Its molecular weight is 507.99 .Physical And Chemical Properties Analysis
MK-8033 hydrochloride is a solid substance . It is soluble in water (7.14 mg/mL) and DMSO (5.88 mg/mL) . It should be stored at 4°C in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment Research
MK-8033 hydrochloride has been identified as a highly specific c-Met/Ron dual inhibitor, currently under investigation in Phase I clinical trials for cancer treatment. It demonstrates the potential for high specificity in targeting cancer cells, as explained in the discovery and structural analysis of MK-8033. This specificity stems from its ability to inhibit an activated kinase conformation, which is contrary to established beliefs in cancer treatment research (Northrup, 2010).
2. Clinical Trials for Solid Tumors
MK-8033 was tested in a first-in-human phase I dose escalation study with patients having advanced solid tumors. Although the clinical development was later discontinued, the study provided insights into the safety, maximum tolerated dose, pharmacokinetics, and preliminary clinical activity of MK-8033 (Keedy et al., 2018).
3. Inhibiting Tumor Cell Growth
Research has shown that MK-8033 is a potent inhibitor of both c-Met and Ron kinases, crucial in the pathogenesis of various human tumors. Its ability to inhibit kinase activity and phosphosphorylation makes it effective in suppressing tumor cell growth both in vitro and in vivo, particularly in gastric cancer and NSCLC xenograft models. This preclinical data supports the ongoing clinical evaluation of MK-8033 as a targeted therapy for c-Met driven tumors (Harrington et al., 2009).
Wirkmechanismus
MK-8033 hydrochloride is an ATP competitive inhibitor that targets c-Met/Ron . It binds more tightly to phosphorylated c-Met than to its unphosphorylated counterpart . It inhibits oncogenic c-Met activation loop mutants with IC50s ranging from 0.6 to 1 nM . It also reduces the phosphorylation of c-Met, ERK, and Akt in EBC-1 and H1993 cells .
Zukünftige Richtungen
MK-8033 hydrochloride is currently under investigation in Phase I clinical trials for the treatment of cancer . The discovery of MK-8033 is described including the first public disclosure of its structure . An X-ray co-crystal structure of MK-8033 with the activated form of c-Met will be discussed to address why, contrary to established dogma, an inhibitor of an activated kinase conformation can lead to high specificity . The in vitro and in vivo properties of MK-8033 as well as aspects of the structure-activity relationships in this class will also be discussed .
Eigenschaften
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQDRGTLKPYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-8033 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.